molecular formula C2H8O7S2 B8058070 1,2-Ethanedisulfonic acid hydrate

1,2-Ethanedisulfonic acid hydrate

Cat. No.: B8058070
M. Wt: 208.2 g/mol
InChI Key: DPKGTLUCCMJBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanedisulfonic acid hydrate is a useful research compound. Its molecular formula is C2H8O7S2 and its molecular weight is 208.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biochemistry Applications :

    • 1,2-Ethanedisulfonic acid, an analog of succinic acid, inhibits the oxidation of succinate, impacting the succinic oxidase system (Tietze & Klotz, 1952).
  • Materials Science and Engineering :

    • 1,2-Ethanedisulfenyl chloride, derived from 1,2-Ethanedisulfonic acid, is used in electrophilic reactions for synthesizing dihydro-1,4-dithiino substituted aromatics (Allared et al., 2001).
    • In the field of polymer science, Poly(1,2-Ethanediol Citrate) synthesized from 1,2-Ethanediol and citric acid shows promise in tissue engineering and cell scaffold fabrication (Howis, Bandzerewicz, & Gadomska‐Gajadhur, 2022).
    • Bismuth ethanedisulfonate networks synthesized under hydrothermal conditions using 1,2-ethanedisulfonate demonstrate unique coordination behavior and structural properties (Gschwind & Jansen, 2012).
  • Solar Energy and Chemical Processes :

    • Modifying TiO2 films with 1,2-ethanedisulfonic acid disodium salt enhances the performance of dye-sensitized solar cells by reducing back reactions between photoinjected electrons and electrolyte ions (Kim, Kim, Kim, & Han, 2020).
  • Gas Hydrate Research :

Properties

IUPAC Name

ethane-1,2-disulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2.H2O/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKGTLUCCMJBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.